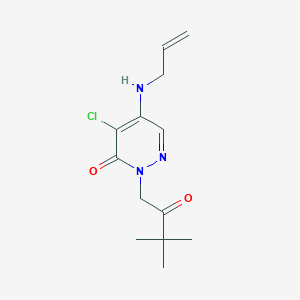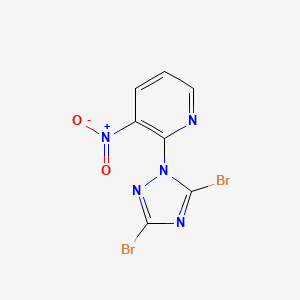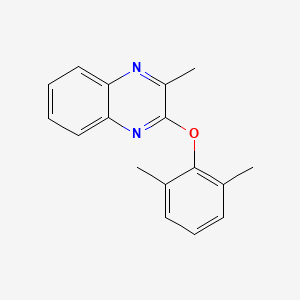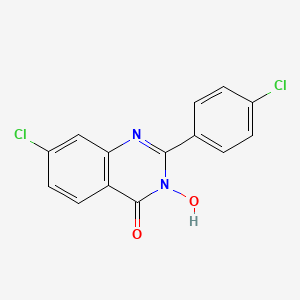![molecular formula C21H19N3S2 B3037404 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-89-9](/img/structure/B3037404.png)
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine
Übersicht
Beschreibung
2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine (also known as 2-BPPT) is an organic compound that has been widely studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. 2-BPPT is a heterocyclic compound composed of a benzothienopyrimidine ring system with a methylene bridge between the two sulfur atoms. The compound has been found to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been used as a ligand for the synthesis of a variety of organic compounds.
Wissenschaftliche Forschungsanwendungen
Fluorescence Properties and Computational Analysis
Research has revealed unique properties of benzothienopyrimidine derivatives, such as solid-state fluorescence. One study synthesized new fluorescent compounds including variants of benzothienopyrimidine, demonstrating strong fluorescence in certain compounds. These findings suggest potential applications in materials science and photonics (Yokota et al., 2012).
Potential Anticancer and Antileukemic Applications
A series of benzothienopyrimidine derivatives synthesized as potential antileukemic agents indicates a possible medical application. The synthesis process and resulting compounds suggest their potential in cancer treatment research (El-Telbany & Hutchins, 1985).
Biological Evaluation and Antimicrobial Activity
Research focusing on pyrimidine derivatives, including benzothienopyrimidine, has evaluated biological properties, such as cytotoxicity against cancer cell lines and antimicrobial activity. This research expands the potential use of these compounds in developing new therapeutic agents (Stolarczyk et al., 2021).
Molecular Docking and Selective Enzyme Inhibition
Another study explored benzothienopyrimidin derivatives as selective cyclooxygenase-2 inhibitors. The research involved molecular docking to understand interactions with the enzyme, indicating applications in pharmaceutical research, especially for anti-inflammatory and cancer treatments (Barone et al., 2014).
Synthesis of Derivatives for Antimicrobial Agents
Research on the synthesis of benzothienopyrimidine derivatives as potential antimicrobial agents suggests its application in combating microbial infections. Preliminary tests showed activity against specific fungal and bacterial strains, underlining its potential in antimicrobial drug development (Soliman et al., 2009).
Electronic Aspects and Synthesis
Studies on the synthesis and electronic aspects of benzothienopyrimidine derivatives reveal insights into their electronic properties. Understanding these properties is essential in fields like material science and electronic engineering (Gajda et al., 2015).
Fungicidal Activity
Research on novel benzothienopyrimidine derivatives showed significant fungicidal activity against various fungi. This highlights its potential use in agriculture and fungicide development (Xu et al., 2018).
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-4-pyrrolidin-1-yl-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S2/c1-2-8-15(9-3-1)14-25-21-22-18-16-10-4-5-11-17(16)26-19(18)20(23-21)24-12-6-7-13-24/h1-5,8-11H,6-7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHPDIMYOGEHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2SC4=CC=CC=C43)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-4-[(2-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3037322.png)

![7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B3037326.png)

![7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine](/img/structure/B3037328.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3037330.png)

![(3E)-3-benzylidene-4-[(4-chlorophenyl)sulfonylmethoxy]-4H-chromene](/img/structure/B3037334.png)

![7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B3037339.png)


